molecular formula C23H27N5O2S2 B12154921 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12154921
M. Wt: 469.6 g/mol
InChI Key: LDWZSOPBDAFDNC-SDXDJHTJSA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and an ethylpiperazine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate pyrimidine and pyridine derivatives under acidic or basic conditions.

    Introduction of the Thiazolidinone Moiety: This step involves the reaction of the pyrido[1,2-a]pyrimidin-4-one core with a thiazolidinone precursor, often under reflux conditions with a suitable solvent like ethanol or methanol.

    Attachment of the Ethylpiperazine Group: The final step involves the nucleophilic substitution reaction where the ethylpiperazine group is introduced, typically using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methoxybenzyl)amino-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. This combination imparts unique chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

Molecular Formula

C23H27N5O2S2

Molecular Weight

469.6 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27N5O2S2/c1-2-25-11-13-26(14-12-25)20-17(21(29)27-10-6-5-9-19(27)24-20)15-18-22(30)28(23(31)32-18)16-7-3-4-8-16/h5-6,9-10,15-16H,2-4,7-8,11-14H2,1H3/b18-15-

InChI Key

LDWZSOPBDAFDNC-SDXDJHTJSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5

Origin of Product

United States

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